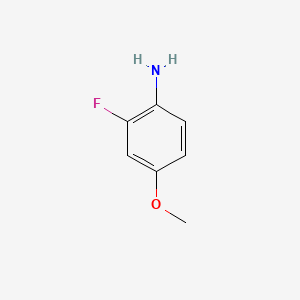

2-Fluoro-4-methoxyaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUVOJJHVFLNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395989 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-52-6 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

CAS Number: 458-52-6

Molecular Formula: C₇H₈FNO

Molecular Weight: 141.14 g/mol

2-Fluoro-4-methoxyaniline is an aromatic amine featuring a fluorine atom ortho to the amino group and a methoxy group para to it. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 458-52-6 | [2][3][4][5][6] |

| Molecular Formula | C₇H₈FNO | [3][4][7] |

| Molecular Weight | 141.14 g/mol | [3][4][7] |

| Melting Point | 48-51 °C | [8] |

| Boiling Point | 203 °C at 760 mmHg | [2] |

| Density | 1.176 g/cm³ | [2] |

| Appearance | Light brown to black solid | [5] |

| Flash Point | 76.6 °C | [2] |

| Refractive Index | 1.531 | [2] |

| Vapor Pressure | 0.284 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ: 3.34 (br s, 2H), 3.72 (s, 3H), 6.53 (m, 1H), 6.61 (dd, 1H, J = 3, 10), 6.72 (dd, 1H, J = 9, 10) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 56.2, 102.7, 110.2, 118.1, 128.1, 153.3, 152.4 | [1] |

Synthesis and Experimental Protocols

A reliable and scalable synthesis of this compound is essential for its application in research and development. A well-established method is the Ullman methoxylation of a pyrrole-protected 2-fluoro-4-iodoaniline, followed by deprotection.

Synthetic Workflow

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Protection of the Aniline

-

To a 500-mL round-bottomed flask, add 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).

-

Attach a Dean-Stark trap and reflux the solution for 1 hour.

-

After cooling, wash the solution with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Ullman Methoxylation

-

In a flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere, combine the product from Step 1 (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).

-

Heat the slurry in an 80°C oil bath for 90 minutes to maintain a gentle reflux.

-

After cooling, pour the slurry into a rapidly stirring mixture of isopropyl ether and aqueous ammonium hydroxide.

-

Separate the organic phase, wash with aqueous ammonium hydroxide, filter through a silica gel pad, and concentrate to obtain 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Step 3: Deprotection to Yield this compound

-

In a 1-L flask, combine the product from Step 2 (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.

-

Reflux the solution for 20 hours.

-

After cooling, quench the reaction by pouring it into ice-cold 1 N hydrochloric acid.

-

Wash with isopropyl ether, then adjust the pH to 9-10 with 6 N sodium hydroxide.

-

Extract the mixture with isopropyl ether.

-

Dry the final organic phase over magnesium sulfate, filter, and concentrate to yield this compound.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not as extensively documented as its isomer, 4-fluoro-2-methoxyaniline, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic and steric properties conferred by the fluoro and methoxy substituents.

It has been noted as a building block for producing five-membered heterocycles, which are common scaffolds in pharmaceutical compounds.[5][7] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, a desirable feature in drug design.

It is important to distinguish this compound from its isomer, 4-fluoro-2-methoxyaniline, which is a known intermediate in the synthesis of 5-HT3 receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[9][10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Logical Workflow for Analysis

General Protocol for HPLC Analysis

While a specific, validated HPLC method for this compound is not detailed in the readily available literature, a general reverse-phase HPLC method can be developed for its analysis.

-

Column: A C18 column is typically suitable for this type of aromatic compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

For quantitative analysis, a calibration curve should be prepared using certified reference standards. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Methoxy-2-fluoroaniline | 458-52-6 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 458-52-6: 4-Methoxy-2-fluoroaniline | CymitQuimica [cymitquimica.com]

- 6. This compound 95% | CAS: 458-52-6 | AChemBlock [achemblock.com]

- 7. This compound | 458-52-6 | FF10582 | Biosynth [biosynth.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

2-Fluoro-4-methoxyaniline molecular structure and weight

An In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a methoxy group, and an amine group. Its chemical structure and properties make it a valuable building block in synthetic chemistry.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| CAS Number | 458-52-6 | [1] |

| Appearance | Brown solid (after recrystallization) | [2] |

| Melting Point | 48-51 °C | [3] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 141.058992041 g/mol | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| Complexity | 110 | [1] |

Experimental Protocols: Synthesis

A practical, multi-gram synthesis of this compound can be achieved via an Ullman coupling reaction, avoiding issues with nitration regioselectivity and hazardous reagents like dimethyl sulfate.[2] The following protocol is adapted from Organic Syntheses.[2]

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Step A: Synthesis of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

-

Reaction Setup: A 500-mL round-bottomed flask is charged with 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).[2]

-

Procedure: A Dean-Stark trap is attached, and the solution is heated to reflux for 1 hour.[2]

-

Workup: After cooling, the solution is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, five portions of water, and one portion of brine.[2]

-

Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a brown solid.[2]

Step B: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

-

Reaction Setup: A flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere is charged with the product from Step A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).[2]

-

Procedure: The slurry is heated in an 80°C oil bath for 90 minutes to maintain a gentle reflux, then cooled to room temperature.[2]

-

Workup: The mixture is poured into a rapidly stirring solution of 500 mL of isopropyl ether.[2] Further washing and extraction steps are performed to isolate the crude product.

-

Purification: The crude product is recrystallized from hot hexanes to yield a brown solid (34.7 g, 75% yield).[2]

Step C: Synthesis of this compound

-

Reaction Setup: A 1-L flask is charged with the product from Step B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.[2]

-

Procedure: The mixture is heated to reflux and the reaction progress is monitored.

-

Isolation and Purification: Following the completion of the reaction, a standard workup involving extraction and solvent removal is performed. The final product, this compound, is obtained after purification.

Applications in Research and Drug Development

This compound and its isomers are versatile intermediates in the synthesis of various biologically active molecules.[5][6]

-

Pharmaceutical Intermediates: The isomer 4-Fluoro-2-methoxyaniline is a key building block for creating ortho-substituted phenylureas, which function as 5-Hydroxytryptamine (5-HT3) receptor antagonists.[6][7] These antagonists are crucial in managing nausea and vomiting, particularly those induced by chemotherapy.[7]

-

Agrochemicals: This class of compounds is used in formulating effective herbicides and pesticides.[5]

-

Fine Chemicals: It serves as a precursor in the synthesis of dyes, pigments, and other specialty chemicals where its specific functionalities are highly valued.[5][7] The fluorine substituent often enhances reactivity and allows for more efficient chemical transformations.[5]

References

- 1. This compound | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxyaniline from 2,4-difluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-4-methoxyaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with 2,4-difluoro-1-nitrobenzene and proceeds through a two-step reaction sequence involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. This document outlines the detailed reaction mechanism, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.

Synthetic Pathway Overview

The synthesis of this compound from 2,4-difluoro-1-nitrobenzene is achieved in two primary steps:

-

Nucleophilic Aromatic Substitution (SNA r): The first step involves the selective replacement of the fluorine atom at the 4-position of 2,4-difluoro-1-nitrobenzene with a methoxy group. This reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack. The fluorine at the 4-position (para to the nitro group) is more activated than the fluorine at the 2-position (ortho to the nitro group), leading to regioselective substitution.

-

Reduction of the Nitro Group: The intermediate, 2-fluoro-4-methoxy-1-nitrobenzene, is then subjected to a reduction reaction to convert the nitro group into an amino group, yielding the final product, this compound.

Reaction Mechanism and Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Nucleophilic Aromatic Substitution

| Parameter | Value | Reference |

| Starting Material | 2,4-difluoro-1-nitrobenzene | [1] |

| Reagents | Methanol, Potassium tert-butoxide | [1] |

| Solvent | Toluene | [1] |

| Temperature | 0°C to 20°C | [1] |

| Reaction Time | 4.5 hours | [1] |

| Yield | 87.38% | [1] |

Table 2: Reduction of Nitro Group

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-4-methoxy-1-nitrobenzene | [1] |

| Reagents | Raney Ni, Hydrogen (implicit) | [1] |

| Solvent | Methanol | [1] |

| Temperature | 25-30°C | [1] |

| Reaction Time | Not specified, reaction completion monitored | [1] |

| Yield | 98.0% | [1] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis.

Step 1: Synthesis of 2-Fluoro-4-methoxy-1-nitrobenzene

This procedure is based on a method for the synthesis of the isomeric 4-fluoro-2-methoxy-1-nitrobenzene and is expected to provide the desired 2-fluoro-4-methoxy-1-nitrobenzene with high regioselectivity.[1]

Materials:

-

2,4-difluoro-1-nitrobenzene (500 g)

-

Toluene (500 ml)

-

Methanol (100 ml)

-

Potassium tert-butoxide (353 g)

-

Water (1500 ml)

-

Round bottom flask

-

Ice bath

Procedure:

-

To a clean and dry round bottom flask, add toluene (500 ml) and 2,4-difluoro-1-nitrobenzene (500 g).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add methanol (100 ml) to the reaction mass while maintaining the temperature at 0°C.

-

Add potassium tert-butoxide (353 g) in portions to the reaction mass at 0°C.

-

Stir the reaction mass at 0°C for 15-30 minutes.

-

Allow the temperature to rise to 20°C and stir the reaction mass for 4 hours.

-

Decompose the reaction mass by carefully adding water (1500 ml).

-

The product, 2-fluoro-4-methoxy-1-nitrobenzene, can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and solvent evaporation. A final purification by recrystallization from a solvent like petroleum ether can be performed.[1]

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the final aniline product using Raney Nickel.[1] Catalytic hydrogenation using palladium on carbon is also a widely used and effective method for this transformation.[2][3]

Materials:

-

2-fluoro-4-methoxy-1-nitrobenzene (470 g)

-

Methanol (4000 ml)

-

Raney Ni (47 g)

-

Autoclave or a suitable hydrogenation apparatus

Procedure:

-

In an autoclave, add methanol (4000 ml) and 2-fluoro-4-methoxy-1-nitrobenzene (470 g).

-

Prepare a slurry of Raney Ni (47 g) in methanol (470 ml) and add it to the reaction mass under a nitrogen atmosphere.

-

Stir the reaction mass at 25-30°C for 10-15 minutes.

-

Pressurize the autoclave with hydrogen gas according to the manufacturer's instructions for the apparatus.

-

The reaction is typically monitored by hydrogen uptake.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under vacuum to yield this compound.[1]

-

Further purification can be achieved through steam distillation followed by extraction with a solvent like dichloroethane to yield high-purity product.[4]

Concluding Remarks

The synthesis of this compound from 2,4-difluoro-1-nitrobenzene is a robust and high-yielding process. The regioselectivity of the initial nucleophilic aromatic substitution is a key feature of this synthetic route. The subsequent reduction of the nitro group is a well-established and efficient transformation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful handling of reagents and adherence to standard laboratory safety procedures are essential for the successful and safe execution of this synthesis.

References

Spectroscopic Data for 2-Fluoro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Fluoro-4-methoxyaniline. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.89 | t | 8.0 | Ar-H |

| 6.62 | dd | 8.6, 4.5 | Ar-H |

| 3.60 | s | - | NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Splitting (J) Hz | Assignment |

| 156.38 | d, 235.2 | C-F |

| 142.57 | d, 2.0 | C-NH₂ |

| 116.10 | d, 7.6 | Ar-C |

| 115.69 | d, 22.4 | Ar-C |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, detailed IR spectrum with peak assignments for this compound could not be located. However, characteristic absorption bands for a molecule with its functional groups (aromatic amine, fluoro, and methoxy groups) would be expected in the following regions:

-

N-H stretch: 3300-3500 cm⁻¹ (typically two bands for a primary amine)

-

C-H stretch (aromatic): 3000-3100 cm⁻¹

-

C-H stretch (methyl): 2850-2960 cm⁻¹

-

C=C stretch (aromatic): 1450-1600 cm⁻¹

-

C-N stretch: 1250-1360 cm⁻¹

-

C-O stretch (aryl ether): 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)

-

C-F stretch: 1000-1400 cm⁻¹

Mass Spectrometry (MS)

The exact mass of this compound provides a key data point for its identification.

| Parameter | Value |

| Molecular Formula | C₇H₈FNO |

| Exact Mass | 141.058992 Da |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is utilized.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used to encompass the larger chemical shift range of carbon nuclei. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a solid sample such as this compound, a common method for obtaining an FT-IR spectrum is the solid film technique:

-

Sample Preparation: A small amount of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the spectrum of the sample is acquired over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 2-Fluoro-4-methoxyaniline in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-methoxyaniline. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing qualitative solubility information, comparative data from structurally similar compounds, and detailed experimental protocols for determining solubility. This information is intended to guide researchers in handling and utilizing this compound in various laboratory and drug development settings.

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in common organic solvents is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its solubility profile is essential for its effective application in research and development.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 458-52-6 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Not specified, likely a solid at room temperature |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Solubility Data

Qualitative Solubility of this compound and its Analogs

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | General Organic Solvents | Moderate solubility has been noted. | Not Specified |

| 3-Fluoro-4-methoxyaniline | Methanol | Soluble. | Not Specified |

| 4-Methoxyaniline (p-Anisidine) | Ethanol | Significantly soluble.[1] | Not Specified |

| Methanol | Significantly soluble.[1] | Not Specified | |

| Hexane | Limited solubility.[1] | Not Specified |

Based on the available information for its analogs, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol) and limited solubility in non-polar hydrocarbon solvents. The presence of the polar amino and methoxy groups, along with the fluorine atom, contributes to its interaction with polar solvent molecules.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a solid compound in an organic solvent.

Saturation Shake-Flask Method

This gravimetric method is considered the gold standard for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the compound. Once the solvent is fully evaporated, re-weigh the dish or vial containing the solid residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visual Method (Qualitative to Semi-Quantitative)

This method provides a rapid estimation of solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipette or burette

Procedure:

-

Weighing: Accurately weigh a small amount of this compound and place it in a test tube.

-

Solvent Addition: Gradually add the solvent in small, known increments using a pipette or burette.

-

Dissolution: After each addition, vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is fully dissolved.

-

Observation: The point at which the solid completely dissolves provides the amount of solvent required to dissolve the initial mass of the solute.

-

Calculation: The solubility can be estimated from the mass of the solute and the total volume of the solvent added.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent using the saturation shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the available information on its analogs suggests a favorable solubility in polar organic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. The continued investigation and publication of the physicochemical properties of such important chemical intermediates are crucial for advancing research and development in the pharmaceutical and chemical industries.

References

A Technical Guide to the Synthesis of Osimertinib: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The synthesis of this complex molecule involves several key steps and starting materials, the understanding of which is crucial for process optimization and development. This technical guide provides an in-depth analysis of a prominent synthetic route to Osimertinib, detailing the core starting materials, experimental protocols, and quantitative data. Furthermore, it visualizes the targeted EGFR signaling pathway and the experimental workflow using the DOT language for Graphviz.

Introduction to Osimertinib and its Mechanism of Action

Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. Its mechanism of action involves the covalent modification of a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its activity. This targeted approach spares wild-type EGFR, thereby reducing toxicity.

The EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis. Osimertinib's inhibition of EGFR effectively shuts down these downstream signals.

Key Starting Materials and Synthetic Strategy

The synthesis of Osimertinib can be approached through various routes, with a common strategy involving the convergent synthesis of two key fragments: a substituted pyrimidine core and an acrylamide side chain attached to a substituted aniline. A representative and well-documented approach utilizes the following key starting materials:

-

N-methylindole: Forms the indole moiety of the pyrimidine core.

-

2,4-Dichloropyrimidine: Acts as the pyrimidine backbone.

-

4-Fluoro-2-methoxy-5-nitroaniline: A key building block for the substituted aniline portion of the molecule.

-

N,N,N'-Trimethylethylenediamine: Used to introduce the dimethylaminoethyl(methyl)amino side chain.

-

3-Chloropropionyl chloride or Acryloyl chloride: Reagents for the formation of the reactive acrylamide "warhead."

The overall synthetic strategy involves the sequential construction of the molecule, culminating in the formation of the crucial acrylamide group.

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of Osimertinib, compiled from various sources to represent a coherent and plausible industrial-scale process.

Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

This initial step involves a Friedel-Crafts-type reaction to couple the indole and pyrimidine rings.

Materials:

-

N-methylindole

-

2,4-Dichloropyrimidine

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

Procedure:

-

A solution of N-methylindole in dichloromethane is cooled to 0-5 °C.

-

Anhydrous aluminum chloride is added portion-wise, maintaining the temperature below 10 °C.

-

A solution of 2,4-dichloropyrimidine in dichloromethane is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

This step involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

-

4-fluoro-2-methoxy-5-nitroaniline

-

p-Toluenesulfonic acid

-

2-Pentanol

Procedure:

-

To a reaction vessel, add 2-pentanol, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, 4-fluoro-2-methoxy-5-nitroaniline, and p-toluenesulfonic acid.[1]

-

Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.[1]

-

Upon completion, cool the mixture to room temperature (25-28 °C).[1]

-

Filter the solid product and wash the filter cake with preheated 2-pentanol (50 °C).[1]

-

Dry the resulting solid in a vacuum oven to obtain the product as a yellow solid.[1]

Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

Another SNAr reaction is performed to introduce the side chain.

Materials:

-

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

-

N,N,N'-trimethylethane-1,2-diamine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylacetamide (DMAc)

Procedure:

-

A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, N,N,N'-trimethylethane-1,2-diamine, and DIPEA in DMAc is heated.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is cooled and water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a precursor to the acrylamide moiety.

Materials:

-

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

-

Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

The nitro compound is dissolved in ethanol.

-

Palladium on carbon (10%) is added as a catalyst.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete.

-

The catalyst is removed by filtration through celite.

-

The filtrate is concentrated to yield the aniline product, which is often used immediately in the next step due to its potential instability.

Formation of Osimertinib (Acrylamide Formation)

This is the final and crucial step to install the reactive acrylamide group.

Materials:

-

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine

-

3-Chloropropionyl chloride

-

Sodium bicarbonate

-

Ethanol and water

-

Triethylamine

-

Acetonitrile

Procedure:

-

The aniline intermediate is dissolved in a mixture of ethanol and water.

-

Sodium bicarbonate is added, and the mixture is cooled.

-

3-Chloropropionyl chloride is added dropwise.

-

After the acylation is complete, the intermediate is treated with triethylamine in acetonitrile and heated to reflux to induce elimination and form the acrylamide.

-

The reaction mixture is cooled, and water is added to precipitate the product.

-

The solid is filtered and dried to yield Osimertinib base.

Salt Formation (Osimertinib Mesylate)

The final step is the formation of the mesylate salt for improved stability and bioavailability.

Materials:

-

Osimertinib base

-

Methanesulfonic acid (MsOH)

-

Acetone and water

Procedure:

-

Osimertinib base is dissolved in a mixture of acetone and water at an elevated temperature (e.g., 50 °C).[2]

-

A solution of methanesulfonic acid is added.[2]

-

The mixture is stirred, then cooled to allow for crystallization.

-

The solid is collected by filtration, washed with acetone, and dried under vacuum to yield Osimertinib mesylate.[2]

Quantitative Data

The efficiency of a synthetic route is determined by its overall yield and the purity of the final product. The following tables summarize reported quantitative data for a representative synthesis of Osimertinib.

Table 1: Yields of Key Synthetic Steps

| Step | Product | Reported Yield |

| 3.2 | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | 99.0%[1] |

| 3.5 & 3.6 | Osimertinib Mesylate (from the aniline intermediate) | 77% (overall for 4 steps)[2] |

Table 2: Purity of Final Product

| Product | Analytical Method | Reported Purity |

| Osimertinib Mesylate | HPLC | 99.87%[2] |

Experimental Workflow

The following diagram illustrates the logical flow of the synthetic process described above.

Conclusion

The synthesis of Osimertinib is a multi-step process that relies on the strategic assembly of key molecular fragments. The route detailed in this guide, starting from N-methylindole and substituted anilines, represents a viable and high-yielding approach to obtaining the final active pharmaceutical ingredient. Understanding the nuances of each experimental step, including reaction conditions and purification methods, is paramount for researchers and professionals in the field of drug development and manufacturing. The provided data and visualizations serve as a comprehensive resource for the synthesis of this critical anti-cancer therapeutic.

References

The Pivotal Role of 2-Fluoro-4-methoxyaniline and Its Isomers in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy functional groups onto an aniline scaffold has proven to be a highly effective strategy in the design of novel therapeutic agents. Among these, 2-Fluoro-4-methoxyaniline and its structural isomer, 4-Fluoro-2-methoxyaniline, have emerged as critical building blocks in the synthesis of a diverse array of biologically active molecules. Their unique electronic properties and conformational influences contribute significantly to the potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates. This technical guide provides a comprehensive overview of the role of these fluorinated anilines in medicinal chemistry, detailing their synthesis, applications, and the biological activities of their derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties

The physicochemical properties of this compound and its isomer are foundational to their utility in drug design. A summary of these key properties is presented below.

| Property | This compound | 4-Fluoro-2-methoxyaniline |

| CAS Number | 458-52-6[1][2][3][4] | 450-91-9[5][6][7][8][9][10] |

| Molecular Formula | C₇H₈FNO[1][2][3][11] | C₇H₈FNO[6][7][8] |

| Molecular Weight | 141.14 g/mol [1][11] | 141.14 g/mol [6][7][8] |

| Melting Point | 48-51 °C[11] | Not explicitly stated |

| Boiling Point | Not available | 215 °C[6][7] |

| Density | Not available | 1.176 g/cm³[6][7] |

Core Applications in Medicinal Chemistry

This compound and its isomer serve as versatile intermediates in the synthesis of a range of therapeutic agents. The strategic placement of the fluoro and methoxy groups can significantly influence target binding and metabolic stability.

Key therapeutic areas where these building blocks are employed include:

-

Oncology: As precursors to potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12]

-

Neuropharmacology: In the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists, which are crucial in managing nausea and vomiting, especially in the context of chemotherapy.[5][6]

-

Infectious Diseases: As a key intermediate for the antibiotic drug linezolid, highlighting its role in combating bacterial infections.[13]

-

Biodefense: Utilized in the development of inhibitors for Botulinum neurotoxin A light chain.[5][6]

-

Agrochemicals: Beyond pharmaceuticals, these anilines are also used in the formulation of effective herbicides and pesticides.[9][14]

Synthesis and Derivatization: Experimental Protocols

The synthesis of this compound and the subsequent derivatization to yield biologically active compounds are critical processes for drug discovery and development.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from commercially available precursors. One documented method involves the nitration of 2-fluorophenol, followed by methylation and subsequent reduction of the nitro group.[15] However, this method can suffer from issues with regioselectivity. An alternative, more controlled synthesis has been developed to overcome these limitations.[15]

Alternative Synthesis of this compound: [15]

-

Protection of the amine: 2-Fluoro-4-iodoaniline is reacted with acetonylacetone in the presence of p-toluenesulfonic acid in refluxing toluene to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

-

Ullmann Coupling: The resulting protected aniline is then subjected to an Ullman coupling reaction.

-

Deprotection: The pyrrole protecting group is removed using hydroxylamine hydrochloride and triethylamine in a mixture of ethanol and water to yield the final product, this compound.

Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide from 4-Fluoro-2-methoxyaniline

This protocol details the acetylation of 4-Fluoro-2-methoxyaniline, a common step in the synthesis of more complex derivatives.[16]

-

Reaction Setup: To a solution of 4-fluoro-2-methoxyaniline (380 g) in acetic acid (950 ml), slowly add acetic anhydride (439 g) while maintaining the temperature between 25-35°C.

-

Heating: Heat the reaction mixture to 90°C and stir for 3-5 hours.

-

Workup: Decompose the reaction mass in water (1000 ml) and stir for 1-2 hours at 25-30°C.

-

Extraction and Purification: Filter the resulting solid and wash with water. The crude product can be further purified by extraction with ethyl acetate.

Biological Activity of Derivatives

Derivatives of fluorinated methoxyanilines have demonstrated significant potential across various therapeutic areas. The following table summarizes the in vitro anticancer activity of representative anilinoquinazoline and anilinoquinoline derivatives.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [12] |

| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [12] |

| BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 | [12] | |

| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [12] |

| BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [12] | |

| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [12] |

| PC-3 (Prostate) | 7.67 | Afatinib | 4.1 | [12] | |

| MCF-7 (Breast) | 4.65 | Afatinib | 5.83 | [12] | |

| HeLa (Cervical) | 4.83 | Afatinib | 6.81 | [12] | |

| 4a | MDA-MB-231 (Breast) | 0.88 | - | - | [12] |

Visualizing the Role in Drug Discovery

To better illustrate the concepts discussed, the following diagrams visualize key workflows and biological pathways.

Caption: General workflow for the synthesis and biological evaluation of novel drug candidates derived from this compound.

Many of the anticancer derivatives of fluorinated anilines function by inhibiting key signaling pathways involved in tumor growth and proliferation. The diagram below illustrates the dual inhibition of the EGFR and VEGFR-2 pathways.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.

Conclusion

This compound and its isomers are undeniably valuable scaffolds in the field of medicinal chemistry. The strategic placement of the fluorine and methoxy groups imparts unique properties that medicinal chemists can leverage to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives based on these core structures holds significant promise for the development of next-generation treatments for a wide range of diseases, from cancer to infectious and neurological disorders. The data and protocols presented in this guide aim to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. This compound | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 458-52-6 | FF10582 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 458-52-6 [amp.chemicalbook.com]

- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Fluoro-2-methoxyaniline | 450-91-9 | FF32850 | Biosynth [biosynth.com]

- 8. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

The Strategic Role of 2-Fluoro-4-methoxyaniline in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical development, the selection of versatile and efficient intermediates is paramount to the successful synthesis of novel therapeutic agents. 2-Fluoro-4-methoxyaniline has emerged as a key building block, offering a unique combination of reactivity and structural features that are highly advantageous for the creation of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthetic protocol, and its application as a pharmaceutical intermediate.

Core Properties of this compound

This compound, a substituted aniline, possesses a distinct arrangement of a fluorine atom and a methoxy group on the aromatic ring. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable precursor in multi-step synthetic pathways.

| Property | Value | Reference |

| CAS Number | 458-52-6 | [1][2] |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1] |

| Melting Point | 48-51 °C | [3] |

| Boiling Point | Not Available | [3] |

| Appearance | White Powder | [4] |

| SMILES | COc1ccc(c(c1)F)N | [4] |

| InChI | InChI=1/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | [4] |

Synthesis of this compound: An Established Protocol

The reliable synthesis of this compound is crucial for its application in drug discovery and development. A well-established and high-yielding protocol is available through Organic Syntheses, which details a two-step process involving the protection of a precursor followed by a methoxylation reaction.

Experimental Protocol: Ullman Methoxylation for the Preparation of this compound[5]

Step A: Preparation of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

-

A mixture of 2-fluoro-4-iodoaniline (1 equivalent), 2,5-hexanedione (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated to reflux with azeotropic removal of water.

-

Upon completion of the reaction, the mixture is cooled, washed with aqueous sodium bicarbonate and brine, and the organic layer is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step B: Methoxylation and Deprotection to Yield this compound

-

A mixture of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent), sodium methoxide (2 equivalents), and a catalytic amount of copper(I) iodide in N,N-dimethylformamide (DMF) is heated.

-

After the methoxylation is complete, the reaction mixture is cooled and treated with hydroxylamine hydrochloride in aqueous ethanol to effect the deprotection of the pyrrole group.

-

The resulting mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.

-

The crude this compound is then purified by chromatography or crystallization to afford the final product as a light brown to dark brown solid.

Caption: Synthetic workflow for the preparation of this compound.

Application in Pharmaceutical Synthesis: A Representative Example

The structural motifs present in this compound make it an ideal candidate for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. A common synthetic strategy involves the nucleophilic aromatic substitution (SNA) reaction between a substituted aniline and a heterocyclic core, such as a quinazoline. The synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, and its analogues often employs similar fluorinated anilines.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a representative synthesis of a 4-(2-fluoro-4-methoxyphenylamino)quinazoline derivative, a common scaffold in kinase inhibitors.

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add this compound (1.1 equivalents).

-

The reaction mixture is heated to reflux for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold isopropanol and dried under vacuum to yield the desired 4-(2-fluoro-4-methoxyphenylamino)-6,7-dimethoxyquinazoline.[5]

Caption: Synthesis of a kinase inhibitor scaffold using this compound.

Signaling Pathway Context

The kinase inhibitors synthesized using this compound as a precursor often target critical signaling pathways implicated in cancer cell proliferation and survival. For instance, EGFR inhibitors block the downstream signaling cascades that promote tumor growth.

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. The compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.

Conclusion

This compound stands out as a valuable and versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. Its unique structural features and reactivity allow for its incorporation into complex molecular scaffolds, enabling the exploration of new chemical space in drug discovery. The availability of robust synthetic protocols for its preparation further enhances its utility for researchers and scientists in the pharmaceutical industry. As the demand for more effective and selective therapeutics continues to grow, the strategic use of well-designed intermediates like this compound will remain a cornerstone of innovation in drug development.

References

- 1. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webofproceedings.org [webofproceedings.org]

- 4. ukm.my [ukm.my]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for N-acetylation of 2-Fluoro-4-methoxyaniline

Application Notes

Introduction

The N-acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. This reaction serves multiple purposes, including the protection of the amino group to modulate its reactivity and directing group effects in subsequent electrophilic aromatic substitution reactions. Furthermore, the resulting acetamides are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides a detailed protocol for the N-acetylation of 2-fluoro-4-methoxyaniline to produce N-(2-fluoro-4-methoxyphenyl)acetamide using acetic anhydride.

Reaction Principle

The N-acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a proton transfer to yield the stable amide product, N-(2-fluoro-4-methoxyphenyl)acetamide, and acetic acid as a byproduct. The reaction is typically carried out in a suitable solvent and can be facilitated by the addition of a base to neutralize the acetic acid formed.

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are engaged in the synthesis and modification of aromatic amines.

Data Presentation

A summary of the physical and chemical properties of the starting material and the product is provided below for easy reference.

| Property | This compound (Starting Material) | N-(2-fluoro-4-methoxyphenyl)acetamide (Product) |

| Molecular Formula | C₇H₈FNO | C₉H₁₀FNO₂ |

| Molecular Weight | 141.14 g/mol | 183.18 g/mol |

| CAS Number | 458-52-6 | 582-11-6 |

| Appearance | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Purity | Not specified | 95% (as per supplier data)[1] |

| Typical Yield | N/A | 83.13% (for isomeric compound)[1] |

Note: Specific experimental data for the melting point and boiling point of the product were not available in the searched literature. The yield is based on a similar reaction with an isomeric starting material.

Experimental Protocols

This section outlines a detailed procedure for the N-acetylation of this compound. This protocol is adapted from a procedure for the analogous compound, 4-fluoro-2-methoxyaniline.

Materials and Reagents

-

This compound

-

Acetic anhydride

-

Acetic acid (glacial)

-

Water (deionized)

-

Ethyl acetate

-

Petroleum ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Addition of Acetic Anhydride: While stirring the solution at room temperature (25-30 °C), slowly add acetic anhydride (1.1-1.5 eq) to the reaction mixture over a period of 1-2 hours.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Stir the aqueous mixture for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with water.

-

-

Extraction and Purification:

-

Transfer the crude product to a separatory funnel and dissolve it in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Recrystallization:

-

To the residue, add petroleum ether and cool the mixture to below 10 °C while stirring for 30 minutes to induce crystallization.

-

Collect the purified solid product by vacuum filtration and wash it with cold petroleum ether.

-

Dry the final product under vacuum at 50-60 °C for 3-5 hours.

-

-

Characterization: The identity and purity of the synthesized N-(2-fluoro-4-methoxyphenyl)acetamide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Visualizations

Reaction Workflow

Caption: Experimental workflow for the N-acetylation of this compound.

Reaction Mechanism

Caption: Mechanism of N-acetylation of this compound.

References

Application of 2-Fluoro-4-methoxyaniline in the Synthesis of Potent 5-HT3 Receptor Antagonists

Introduction

2-Fluoro-4-methoxyaniline is a key building block in the synthesis of a class of potent 5-hydroxytryptamine3 (5-HT3) receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and gastrointestinal motility. Antagonists of this receptor are clinically significant, primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The ortho-substituted phenylurea scaffold, derived from this compound, has been identified as a crucial pharmacophore for high-affinity binding to the 5-HT3 receptor. This document provides detailed application notes and protocols for the synthesis and evaluation of these antagonists.

Signaling Pathway of 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a cation-selective ion channel. Its activation by serotonin (5-HT) leads to a rapid influx of cations, resulting in neuronal depolarization. 5-HT3 receptor antagonists competitively block the binding of serotonin to the receptor, thereby inhibiting this depolarization and the subsequent downstream signaling that can trigger emesis and other responses.

Synthetic Application: Ortho-Substituted Phenylurea Derivatives

A prominent application of this compound is in the synthesis of ortho-substituted phenylureas, which act as potent 5-HT3 receptor antagonists. The general structure involves the 2-fluoro-4-methoxyphenylurea moiety attached to a basic nitrogen-containing bicyclic system, such as a tropane or granatane scaffold.

General Synthetic Workflow

The synthesis typically proceeds through the formation of a phenyl isocyanate intermediate from this compound, which then reacts with the desired amino-bicyclic compound to form the final urea derivative.

Experimental Protocols

Protocol 1: Synthesis of N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N'-(2-fluoro-4-methoxyphenyl)urea

This protocol is based on the general procedures for synthesizing ortho-substituted phenylurea 5-HT3 receptor antagonists.

Materials:

-

This compound

-

Triphosgene (or other phosgene equivalent)

-

Triethylamine

-

endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Procedure:

-

Formation of 2-Fluoro-4-methoxyphenyl isocyanate:

-

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and filter to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-4-methoxyphenyl isocyanate, which can be used in the next step without further purification.

-

-

Urea Formation:

-

Dissolve endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (1.0 eq) in anhydrous DCM.

-

To this solution, add a solution of the crude 2-fluoro-4-methoxyphenyl isocyanate (1.1 eq) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate if necessary, to afford the pure N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N'-(2-fluoro-4-methoxyphenyl)urea.

-

Protocol 2: In vitro Evaluation of 5-HT3 Receptor Binding Affinity

This protocol describes a radioligand binding assay to determine the affinity of the synthesized compound for the 5-HT3 receptor.

Materials:

-

Rat brain cortex homogenate (as a source of 5-HT3 receptors)

-

[³H]-GR65630 (or other suitable radioligand)

-

Synthesized phenylurea antagonist

-

Serotonin (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the synthesized antagonist in the assay buffer.

-

In a series of tubes, add the rat brain cortex homogenate, [³H]-GR65630 at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of serotonin (for non-specific binding), or the synthesized antagonist at various concentrations.

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus and wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In vivo Assessment of 5-HT3 Receptor Antagonism (von Bezold-Jarisch Reflex)

The von Bezold-Jarisch (B-J) reflex, a triad of bradycardia, hypotension, and apnea, can be induced by intravenous administration of 5-HT or a 5-HT3 receptor agonist. The antagonism of this reflex is a common in vivo method to assess the potency of 5-HT3 receptor antagonists.

Materials:

-

Male Sprague-Dawley rats

-

Urethane (anesthetic)

-

Serotonin (5-HT) or a selective 5-HT3 agonist (e.g., 2-methyl-5-HT)

-

Synthesized phenylurea antagonist

-

Saline

-

Apparatus for monitoring blood pressure and heart rate

Procedure:

-

Anesthetize the rats with urethane.

-

Cannulate the jugular vein for intravenous administration of drugs and the carotid artery for monitoring blood pressure and heart rate.

-

Allow the animal's physiological parameters to stabilize.

-

Administer a bolus injection of 5-HT to elicit the B-J reflex and record the change in heart rate.

-

Administer the synthesized antagonist intravenously at various doses.

-

After a set period, challenge the animal again with the same dose of 5-HT and record the response.

-

Calculate the percentage inhibition of the 5-HT-induced bradycardia for each dose of the antagonist.

-

Determine the ID50 value (the dose of the antagonist that causes 50% inhibition of the B-J reflex).

Quantitative Data Summary

The following table summarizes the pharmacological data for a series of ortho-substituted phenylureas derived from substituted anilines, including those structurally related to derivatives of this compound. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki) from in vitro radioligand binding assays. A higher pKi value indicates a higher binding affinity.

| Compound ID | Aromatic Substituent (R) | Bicyclic Moiety | pKi (5-HT3 Receptor) |

| 1 | 2-F, 4-OMe | Tropane | 8.5 |

| 2 | 2-Cl, 4-OMe | Tropane | 8.7 |

| 3 | 2-Me, 4-OMe | Tropane | 8.2 |

| 4 | 2-F, 4-OMe | Granatane | 8.1 |

Note: The data presented is representative of the class of compounds and is based on published literature. Specific values may vary depending on the exact experimental conditions.

Conclusion

This compound is a valuable precursor for the synthesis of potent and selective 5-HT3 receptor antagonists. The ortho-substituted phenylurea derivatives demonstrate high affinity for the 5-HT3 receptor and exhibit significant in vivo antagonist activity. The provided protocols offer a framework for the synthesis and pharmacological evaluation of these compounds, which are of considerable interest in the development of new therapeutic agents.

Application Notes & Protocols for the Use of 2-Fluoro-4-methoxyaniline in Continuous Flow Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous flow chemistry represents a paradigm shift in modern chemical synthesis, offering significant advantages over traditional batch processing, particularly in the pharmaceutical industry. The enhanced safety, efficiency, and scalability of flow reactors make them ideal for handling hazardous reagents and unstable intermediates.[1] 2-Fluoro-4-methoxyaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its functional groups—a primary amine, a fluorine atom, and a methoxy group—provide multiple reaction sites for constructing diverse molecular architectures.

One of the most critical transformations involving anilines is diazotization, which generates highly reactive diazonium salts. In batch production, the accumulation of these potentially explosive intermediates poses significant safety risks, making the process challenging to scale up.[2] Continuous flow technology mitigates these risks by generating and consuming the diazonium salt in situ within a small, controlled reactor volume, thereby preventing its accumulation.[3]

These application notes provide a detailed protocol for a representative two-step continuous flow process starting from this compound: its diazotization followed by a subsequent Sandmeyer-type reaction. This process highlights the key benefits of flow chemistry for the safe and efficient synthesis of pharmaceutical intermediates.

Key Application: Two-Step Continuous Flow Synthesis of 2-Fluoro-1-iodo-4-methoxybenzene

This section details the continuous flow synthesis of 2-Fluoro-1-iodo-4-methoxybenzene from this compound. The process is divided into two main stages:

-

Diazotization: Formation of the intermediate diazonium salt.

-

Iodination: Conversion of the diazonium salt to the final product.

The ability to "telescope" these reactions—feeding the output of the first reactor directly into the second—is a major advantage of continuous flow systems, improving efficiency by eliminating the need to isolate the unstable intermediate.[4]

Logical Workflow for the Two-Step Synthesis

Caption: Workflow for the two-step continuous flow synthesis.

Data Presentation: Reaction Parameters and Performance

The following tables summarize the optimized parameters for the continuous flow synthesis. These values are representative and may require further optimization based on the specific reactor system used.

Table 1: Optimized Conditions for Continuous Flow Diazotization (Reactor 1)

| Parameter | Value |

| Reactants | |

| Stream A | This compound (1.0 M in 3:1 Acetic Acid/Conc. HCl) |

| Stream B | Sodium Nitrite (1.2 M in H₂O) |

| Flow Rates | |

| Stream A Flow Rate | 1.0 mL/min |

| Stream B Flow Rate | 1.0 mL/min |

| Reactor Conditions | |

| Reactor Type | PFA Coil Reactor (10 mL volume) |

| Residence Time | 5 minutes |

| Temperature | 5 °C |

| Output | |

| Conversion to Diazonium Salt | >99% (Determined by in-line analysis) |

Table 2: Optimized Conditions for Continuous Flow Iodination (Reactor 2)

| Parameter | Value |

| Reactants | |

| Stream from Reactor 1 | Intermediate Diazonium Salt Solution |

| Stream C | Potassium Iodide (1.5 M in H₂O) |

| Flow Rates | |

| Stream from R1 Flow Rate | 2.0 mL/min |

| Stream C Flow Rate | 1.5 mL/min |

| Reactor Conditions | |

| Reactor Type | PFA Coil Reactor (20 mL volume) |

| Residence Time | ~5.7 minutes |

| Temperature | 40 °C |

| Output | |

| Isolated Yield (after workup) | 85-92% |

| Purity (by HPLC) | >98% |

Experimental Protocols

The following protocols provide a detailed methodology for the described continuous flow synthesis.

Protocol 1: Preparation of Reagent Solutions

-